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Compound of Interest

Compound Name: 2,3-Dimethyl-2-cyclopenten-1-one

Cat. No.: B074047 Get Quote

Introduction: 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7) is a cyclic α,β-

unsaturated ketone with the molecular formula C₇H₁₀O.[1][2] Its structure, featuring a

conjugated enone system within a five-membered ring, makes it a subject of interest in

synthetic organic chemistry. Accurate spectroscopic characterization is essential for confirming

its identity, purity, and for elucidating its role in chemical transformations. This guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2,3-Dimethyl-2-cyclopenten-1-one, intended for researchers and

professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 2,3-Dimethyl-2-cyclopenten-1-
one in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.[3]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.45 Multiplet 2H CH₂ (C5)

~2.35 Multiplet 2H CH₂ (C4)

~1.95 Singlet 3H CH₃ (at C3)

~1.70 Singlet 3H CH₃ (at C2)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~209.0 C=O (C1)

~165.0 C (C3)

~135.0 C (C2)

~34.0 CH₂ (C5)

~25.0 CH₂ (C4)

~15.0 CH₃ (at C3)

~10.0 CH₃ (at C2)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[4] The spectrum is dominated by absorptions from the

conjugated enone system.

Table 3: Key Infrared (IR) Absorption Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b074047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

1700-1720 Strong C=O stretch (ketone)

1640-1650 Medium C=C stretch (alkene)

~2950 Medium C-H stretch (sp³)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and

fragmentation pattern of the molecule.[4] The mass spectrum shows a distinct molecular ion

peak and characteristic fragment ions.[1]

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Assignment

110 ~50 [M]⁺ (Molecular Ion)

82 100 [M - CO]⁺ (Base Peak)

67 ~40 [M - CO - CH₃]⁺

54 ~60
C₄H₆⁺ (Result of retro-Diels-

Alder type cleavage)

Experimental Protocols
The following protocols describe standard methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2,3-Dimethyl-2-cyclopenten-1-one (~10-20 mg for ¹H,

~50-100 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.
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Instrument Parameters: The NMR spectra are acquired on a 500 MHz spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is employed to simplify the spectrum to single lines for each

unique carbon atom.[5]

Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The

resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are

referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation: As 2,3-Dimethyl-2-cyclopenten-1-one is a liquid, a thin film is

prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.[5]

Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for

analysis.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is

then placed in the spectrometer's sample holder. The spectrum is typically recorded over a

range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are co-added to improve the

signal-to-noise ratio.

Processing: The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the ion source, often via a gas chromatography (GC/MS)

system for separation and purification.[1]

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with

a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of

the molecule.[4]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots relative ion abundance against the m/z ratio.[1]

Visualizations
Diagrams created using the DOT language provide a visual representation of experimental

workflows and molecular fragmentation pathways.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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